Dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This compound’s structure includes a dihydropyridine ring with various substituents, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol, and may require a catalyst like acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to calcium channel modulation.
Medicine: Investigated for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it can inhibit the influx of calcium ions into cells, leading to various physiological effects. This mechanism is particularly relevant in the context of cardiovascular health, where calcium channel blockers are used to manage conditions like hypertension and angina.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: A widely used calcium channel blocker with a longer duration of action.
Felodipine: Known for its high vascular selectivity and used in the management of hypertension.
Uniqueness
Dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which can influence its pharmacokinetic and pharmacodynamic properties. These structural differences can lead to variations in its efficacy, duration of action, and side effect profile compared to other dihydropyridine derivatives.
Biological Activity
Dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as a derivative of 1,4-dihydropyridine) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C21H27NO4
- Molecular Weight : 345.45 g/mol
The structure features a dihydropyridine core with two carboxylate groups and a phenylethyl substituent, which are essential for its biological activity.
1. Antihypertensive Effects
This compound is primarily known for its antihypertensive properties. It acts as a calcium channel blocker, which helps in the relaxation of vascular smooth muscle and subsequent reduction in blood pressure. The mechanism involves the inhibition of calcium influx through L-type calcium channels, leading to vasodilation.
2. Neuroprotective Properties
Research indicates that derivatives of 1,4-dihydropyridines exhibit neuroprotective effects. For instance, compounds similar to dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine have shown efficacy in protecting neuronal cells from oxidative stress and apoptosis. These effects are attributed to their ability to modulate intracellular calcium levels and enhance mitochondrial function.
3. Anticancer Activity
Some studies have reported that dihydropyridine derivatives possess anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines. The proposed mechanism includes the activation of caspases and modulation of apoptotic pathways.
Case Studies and Experimental Data
A study published in Pharmaceutical Biology demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM .
In another investigation focused on its antihypertensive effects, the compound was administered to hypertensive rats, resulting in a marked decrease in systolic blood pressure over a period of 24 hours post-administration .
Comparative Biological Activity Table
Properties
Molecular Formula |
C19H23NO4 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H23NO4/c1-11(14-9-7-6-8-10-14)15-16(18(21)23-4)12(2)20-13(3)17(15)19(22)24-5/h6-11,15,20H,1-5H3 |
InChI Key |
KHYFJLFPHBQVQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C(C)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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